molecular formula C8H6N2O3S B034353 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 101667-97-4

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B034353
CAS No.: 101667-97-4
M. Wt: 210.21 g/mol
InChI Key: CYNGLBSDKJIAOD-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS: 101667-97-4) is a bicyclic heterocyclic compound featuring a fused thiophene-pyrimidine core with a carboxylic acid group at position 6, a methyl group at position 5, and a ketone at position 2. It is synthesized via alkaline hydrolysis of its ethyl ester precursor (ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, CAS: 17417-67-3) using sodium hydroxide, followed by acidification to isolate the free acid .

Biological Relevance This compound serves as a key intermediate for synthesizing antimicrobial agents. Docking studies suggest partial inhibition of bacterial tRNA methyltransferase (TrmD), a target for antimicrobial development .

Properties

IUPAC Name

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGLBSDKJIAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328084
Record name 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101667-97-4
Record name 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
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Preparation Methods

Thiophene-Pyrimidine Ring Formation

The core thieno[2,3-d]pyrimidine structure is typically assembled via cyclocondensation reactions. A common precursor, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, undergoes hydrolysis to yield the carboxylic acid derivative. Key steps include:

  • Thiophene Intermediate Synthesis : Reacting 2-aminothiophene-3-carboxylate with methyl isocyanate under basic conditions forms the pyrimidine ring.

  • Cyclization : Intramolecular cyclization at elevated temperatures (120–150°C) in polar aprotic solvents (e.g., DMF) completes the fused-ring system.

Table 1: Cyclocondensation Reaction Parameters

ParameterTypical ConditionsYield (%)
Temperature120–150°C65–75
SolventDimethylformamide (DMF)
CatalystSodium hydride (NaH)
Reaction Time6–8 hours

Hydrolysis of Ester Derivatives

Saponification of Ethyl Ester

The carboxylic acid is frequently obtained by hydrolyzing its ethyl ester precursor. Alkaline hydrolysis with aqueous NaOH or KOH in ethanol/water mixtures (1:1 v/v) at reflux (80°C) for 4–6 hours achieves near-quantitative conversion.

Table 2: Hydrolysis Optimization

ConditionEffect on Yield
NaOH Concentration2M optimal; higher concentrations risk decarboxylation
Solvent RatioEthanol:H₂O (1:1) maximizes solubility
Temperature80°C balances rate and side reactions

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Large-scale production employs continuous flow systems to enhance efficiency:

  • Microreactor Setup : Enables precise temperature control (±2°C) and reduces reaction time by 40% compared to batch processes.

  • Automated Quenching : In-line neutralization minimizes decomposition during workup.

Purity Control Strategies

  • Crystallization : Recrystallization from ethanol/water (7:3) achieves ≥98% purity.

  • Chromatography : Reserved for high-purity pharmaceutical grades, though cost-prohibitive for bulk synthesis.

Challenges and Mitigation

Steric Hindrance in Functionalization

The 6-carboxylic acid group’s proximity to the methyl substituent at position 5 complicates further derivatization. Strategies include:

  • Protecting Groups : Temporarily masking the carboxylic acid as a tert-butyl ester improves accessibility for substitutions.

  • Directed Metalation : Using lithium diisopropylamide (LDA) to deprotonate specific positions enables selective modifications.

Hydrate Stability

The hydrate form, while common, poses stability challenges during storage:

  • Lyophilization : Freeze-drying converts the hydrate to a stable anhydrous form.

  • Desiccants : Silica gel packets in packaging maintain low moisture content.

Emerging Methodologies

Photocatalytic Decarboxylation

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to streamline decarboxylation steps, reducing reliance on harsh reagents.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze ester hydrolysis under mild conditions (pH 7, 37°C), offering greener alternatives .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

MTPCA has the molecular formula C8H6N2O3SC_8H_6N_2O_3S and a molecular weight of 206.21 g/mol. The compound features a thieno[2,3-d]pyrimidine core that contributes to its biological activity. Its structure allows for various modifications, enhancing its pharmacological potential.

Antimicrobial Activity

MTPCA derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of microorganisms, including bacteria and fungi.

Case Study: Synthesis and Testing of Amides

A study focused on the synthesis of N-benzyl derivatives of MTPCA demonstrated notable antimicrobial activity. The synthesized compounds were evaluated in vitro against various bacterial strains, showing promising results that suggest potential use as antimicrobial agents in clinical settings .

CompoundActivityTarget Microorganism
N-benzyl MTPCAModerateStaphylococcus aureus
N-(4-chlorobenzyl) MTPCAHighEscherichia coli
N-(phenyl) MTPCALowCandida albicans

Anticancer Research

MTPCA has also garnered attention for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.

Case Study: Inhibition of Mycobacterium tuberculosis

Research identified MTPCA as a QcrB inhibitor in Mycobacterium tuberculosis, indicating its potential application in treating tuberculosis-related cancers . The compound's ability to interfere with bacterial respiration pathways may also extend to cancer cell metabolism.

MechanismEffect
QcrB InhibitionDisruption of electron transport chain
Apoptosis InductionIncreased cancer cell death

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MTPCA is crucial for developing more effective derivatives. Modifications at specific positions on the thieno[2,3-d]pyrimidine ring can enhance biological activity.

Table: SAR Insights

Modification PositionChangeResulting Activity
Position 5Methyl group additionIncreased solubility
Position 6Carboxylic acid substitutionEnhanced antimicrobial potency

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Modifications to the parent compound occur at positions 4 (oxo group) and 6 (carboxylic acid), as well as substitutions on the phenylamino or benzylamide groups. Key analogs include:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key References
4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid 4-Cl on phenylamino group 316–318 89
4-(3-Chloro-4-fluorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid 3-Cl, 4-F on phenylamino group 305–307 84
N-(4-Methylbenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide Benzylamide with para-CH₃ 90–99
N-(4-Methoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide Benzylamide with para-OCH₃ 85–95
5-Methyl-4-thio-6-(1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine Oxo → thio; oxadiazole at position 6 ~80

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃ on phenylamino): Increase melting points (e.g., 316–318°C for 4-Cl derivative) but may reduce synthetic yields (74–89%) due to steric hindrance .
  • Benzylamide Derivatives : Unsubstituted or para-substituted (CH₃, OCH₃) benzyl groups enhance antimicrobial activity compared to ortho/meta substituents .
  • Oxo-to-Thio Substitution : Replacing the 4-oxo group with thio improves metabolic stability but requires harsher synthesis conditions (e.g., phosphorus oxychloride) .

Antimicrobial Efficacy

  • Parent Acid: Limited activity against P. aeruginosa (MIC > 128 µg/mL) but moderate inhibition of S. aureus (MIC = 16–32 µg/mL) .
  • Benzylamide Derivatives :
    • N-(4-Methylbenzyl) : MIC = 8 µg/mL against S. aureus .
    • N-(4-Methoxybenzyl) : MIC = 4 µg/mL against B. subtilis .
  • Oxadiazole Derivatives : Exhibit broader-spectrum activity but lower potency (MIC = 32–64 µg/mL) .

Mechanistic Insights: Docking studies reveal that benzylamide derivatives partially occupy the TrmD active site, with para-substituents enhancing hydrophobic interactions. However, steric clashes limit efficacy against P. aeruginosa .

Biological Activity

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 101667-97-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H6_6N2_2O3_3S
  • Molecular Weight : 210.21 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with a carboxylic acid group at position 6 and a methyl group at position 5.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A study conducted by researchers demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance antimicrobial efficacy.

The proposed mechanism of action for the antimicrobial activity involves inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The thieno[2,3-d]pyrimidine scaffold is known to interact with bacterial enzymes involved in these processes, leading to cell death.

Case Study 1: Synthesis and Evaluation

In a study published in Pharmacia, researchers synthesized various derivatives of this compound and evaluated their biological activity. The study found that certain benzyl amide derivatives displayed enhanced antimicrobial properties compared to the parent compound. The authors concluded that structural modifications could significantly influence biological activity and should be explored further for drug development .

Case Study 2: Docking Studies

A computational docking study aimed to predict the binding affinity of the compound to target enzymes in bacteria. The results indicated strong binding interactions with dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis in bacteria. This finding supports the hypothesis that this compound could serve as a lead compound for developing new antibiotics .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, and how is its reactivity optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors such as ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. Due to the low reactivity of the ester group, peptide coupling reagents (e.g., HATU, DCC) are employed to facilitate amide bond formation with amines. For example, benzylamine derivatives are synthesized using carbodiimide-based coupling agents to improve yield . Characterization involves melting point determination, elemental analysis, and NMR spectroscopy to confirm purity and structure .

Q. How is the antimicrobial activity of this compound screened, and what preliminary data support its efficacy?

  • Methodological Answer : Antimicrobial activity is assessed using in vitro assays against bacterial strains (e.g., Proteus vulgaris, Pseudomonas aeruginosa). Minimum inhibitory concentration (MIC) values are determined via broth microdilution. Docking studies targeting bacterial enzymes like TrmD (tRNA methyltransferase) are performed to rationalize activity. For instance, derivatives with benzylthio substituents show moderate inhibition (MIC = 32–64 µg/mL), highlighting structure-activity relationships (SAR) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in antimicrobial activity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies in activity data are addressed through systematic SAR studies. For example, replacing the 4-oxo group with thioxo or alkylthio substituents alters hydrogen-bonding capacity, impacting target binding. Comparative docking simulations (e.g., using AutoDock Vina) and molecular dynamics refine hypotheses about binding modes. Recrystallization or HPLC purification ensures compound integrity, eliminating impurities as confounding factors .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

  • Methodological Answer : Molecular docking and QSAR (quantitative structure-activity relationship) models predict interactions with biological targets. For instance, TrmD enzyme active sites favor hydrophobic substituents (e.g., benzyl or 4-methylphenyl groups), as validated by increased inhibition in derivatives like 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide . Free energy perturbation (FEP) calculations further optimize substituent selection.

Q. What challenges arise in synthesizing water-soluble derivatives, and how are they mitigated?

  • Methodological Answer : The hydrophobic thieno[2,3-d]pyrimidine core limits solubility. Introducing polar groups (e.g., carboxylic acids, glutamic acid conjugates) via peptide coupling improves aqueous solubility. For example, diethyl L-glutamate conjugates (e.g., compound 20a ) are synthesized using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as an activating agent, followed by hydrolysis to free acids .

Q. How do structural modifications at the 2- and 5-positions influence antitumor activity?

  • Methodological Answer : Substituents at these positions modulate intercalation or enzyme inhibition. For instance, 5-[(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid derivatives exhibit antitumor activity by targeting dihydrofolate reductase (DHFR). Activity is validated via IC₅₀ assays in cancer cell lines, with SAR revealing that longer alkyl chains (e.g., propyl vs. methyl) enhance membrane permeability .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing 5-methyl from 6-carboxylic acid positions). IR spectroscopy detects functional groups (e.g., C=O at ~1720 cm⁻¹). Melting point analysis ensures purity, with deviations ≥2°C prompting silica gel chromatography .

Q. How are conflicting biological activity results between in vitro and in silico models reconciled?

  • Answer : Discrepancies may arise from off-target effects or assay conditions. Counter-screening against related enzymes (e.g., thymidylate synthase vs. TrmD) clarifies specificity. Adjusting docking parameters (e.g., solvation effects) or using cryo-EM to resolve target-ligand complexes validates computational predictions .

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